Temanogrel
Overview
Description
Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A receptor. It has potent activity on platelets and vascular smooth muscle. This compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .
Mechanism of Action
Target of Action
Temanogrel, also known as APD791, is a small molecule drug that primarily targets the serotonin 2A (5-HT2A) receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of platelets and vascular smooth muscle .
Mode of Action
This compound acts as an inverse agonist of the 5-HT2A receptor In the case of this compound, it inhibits the activation of the 5-HT2A receptor, thereby reducing the receptor’s activity .
Biochemical Pathways
It is known that the 5-ht2a receptor is involved in several pathways, including thecalcium signaling pathway and neuroactive ligand-receptor interaction . By acting as an inverse agonist of the 5-HT2A receptor, this compound could potentially influence these pathways, leading to downstream effects on platelet aggregation and vascular smooth muscle function .
Pharmacokinetics
It is known that this compound is an oral small molecule drug , suggesting that it is absorbed through the gastrointestinal tract
Result of Action
This compound’s action on the 5-HT2A receptor has a potent effect on platelets and vascular smooth muscle . By inhibiting the activation of the 5-HT2A receptor, this compound can potentially reduce platelet aggregation, which is a key process in the formation of blood clots . This makes this compound a potential therapeutic agent for conditions related to thrombosis .
Action Environment
It is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction As such, factors such as diet, lifestyle, and exposure to certain environmental chemicals or toxins could potentially influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Temanogrel is a highly selective antagonist of the 5-HT2A receptor, with a Ki value of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . The interaction of this compound with the 5-HT2A receptor is crucial for its function, as it inhibits the serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent vasoconstriction caused by 5-HT in a concentration-dependent manner . It also significantly inhibits 5-HT-stimulated DNA synthesis . These effects of this compound influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the 5-HT2A receptor . As an inverse agonist of this receptor, this compound inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation, such as platelet aggregation and vasoconstriction .
Temporal Effects in Laboratory Settings
It has been observed that this compound exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .
Dosage Effects in Animal Models
It is known that this compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .
Metabolic Pathways
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with enzymes or cofactors involved in serotonin signaling .
Transport and Distribution
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with transporters or binding proteins involved in serotonin signaling .
Subcellular Localization
Given its role as a 5-HT2A receptor inverse agonist, it is likely that it is localized to the cell membrane where the 5-HT2A receptors are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temanogrel involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Temanogrel undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups.
Scientific Research Applications
Temanogrel has a wide range of scientific research applications, including:
Chemistry: this compound is used as a research tool to study the serotonin 2A receptor and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the effects of serotonin 2A receptor antagonism on cellular and molecular pathways.
Medicine: This compound has been studied for its potential therapeutic effects in conditions such as microvascular obstruction and Raynaud’s phenomenon related to systemic sclerosis
Comparison with Similar Compounds
Similar Compounds
Ramosetron: A serotonin 5-HT3 receptor antagonist used to treat diarrhea-predominant irritable bowel syndrome and nausea.
Sulamserod: A potent 5-HT4 receptor antagonist with antiarrhythmic activity for the study of atrial fibrillation and cardiovascular-related diseases.
Pancopride: A novel, orally available, long-acting, selective 5-HT3 receptor antagonist that blocks nitrogen mustard and dacarbazine-induced vomiting.
Uniqueness of Temanogrel
This compound is unique in its high selectivity and potency as an antagonist of the serotonin 2A receptor. Its ability to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation and prevent vasoconstriction makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQUKRCASTCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237321 | |
Record name | Temanogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. | |
Record name | APD791 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05227 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
887936-68-7 | |
Record name | Temanogrel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temanogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEMANOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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